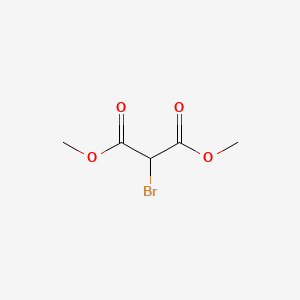

Dimethyl bromomalonate

Description

Properties

IUPAC Name |

dimethyl 2-bromopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOJKROKMMQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235811 | |

| Record name | Dimethyl bromomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-26-8 | |

| Record name | 1,3-Dimethyl 2-bromopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl bromomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 868-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl bromomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl bromomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BROMOMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V5M6E7E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Bromomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on dimethyl bromomalonate (CAS No. 868-26-8), a key reagent in organic synthesis. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and major applications.

Core Properties of this compound

This compound is a reactive liquid primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the formation of cyclopropane (B1198618) rings and in free-radical addition reactions.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 868-26-8 | |

| Molecular Formula | C₅H₇BrO₄ | |

| Molecular Weight | 211.01 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | |

| Density | 1.601 g/mL at 25 °C | |

| Boiling Point | 105-108 °C at 11 mmHg | |

| Refractive Index | n20/D 1.460 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Miscible with alcohol and diethyl ether. Slightly soluble in water. (Data for analogous Dimethyl Malonate) |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available. Key signals expected for methoxy (B1213986) protons (-OCH₃) and the alpha-proton (-CHBr). | |

| ¹³C NMR | Spectra available. Key signals expected for carbonyl carbons (C=O), the alpha-carbon (-CHBr), and methoxy carbons (-OCH₃). | |

| Mass Spectrometry | Spectra available. | |

| Infrared (IR) | Spectra available. Strong absorption bands are expected for the C=O (ester) groups. |

Safety and Handling

This compound is a corrosive compound that requires careful handling in a laboratory setting. Adherence to appropriate safety protocols is mandatory.

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B |

| Danger | H314: Causes severe skin burns and eye damage. |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

-

Storage : Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key synthetic transformations are provided below.

Protocol 1: Synthesis of this compound via Bromination

This protocol is adapted from a verified procedure for the synthesis of diethyl bromomalonate and is expected to yield the target compound with high purity.

Reaction: CH₂(COOCH₃)₂ + Br₂ → BrCH(COOCH₃)₂ + HBr

Materials:

-

Dimethyl malonate

-

Dry bromine (Br₂)

-

Carbon tetrachloride (CCl₄, anhydrous)

-

5% Sodium carbonate (Na₂CO₃) solution

Procedure:

-

Apparatus Setup : Equip a three-necked flask with a mechanical stirrer, a reflux condenser connected to a gas trap (for HBr absorption), and a dropping funnel.

-

Initial Charge : In the flask, place 1.0 mole of dimethyl malonate and 150 mL of anhydrous carbon tetrachloride.

-

Bromine Addition : In the dropping funnel, place 1.03 moles of dry bromine.

-

Reaction Initiation : Start the stirrer and add a few milliliters of bromine to the flask. Gently warm the flask with a heat source (e.g., a light bulb) until the reaction begins, indicated by the evolution of hydrogen bromide gas.

-

Reaction Continuation : Add the remaining bromine dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to reflux the mixture for approximately one hour, or until the evolution of HBr ceases.

-

Workup : Cool the reaction mixture to room temperature. Wash the organic solution five times with 50 mL portions of 5% sodium carbonate solution to neutralize any remaining acid.

-

Purification : Separate the organic layer and distill under reduced pressure to purify the this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Enantioselective Synthesis of Nitrocyclopropanes

This general protocol is based on the organocatalytic method developed by Xuan, Yan, and colleagues, which achieves high enantioselectivity.[1]

Reaction: Aryl-CH=CH-NO₂ + BrCH(COOCH₃)₂ --(Catalyst)--> Aryl-Cyclopropane-(NO₂)(COOCH₃)₂

Materials:

-

β-Nitrostyrene derivative (1.0 eq)

-

This compound (1.2 eq)

-

6'-Demethyl quinine (B1679958) catalyst (e.g., 10 mol%)

-

Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

-

Base (e.g., K₂CO₃ or another suitable inorganic base)

Procedure:

-

Reaction Setup : To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the β-nitrostyrene derivative, the 6'-demethyl quinine catalyst, and the base.

-

Solvent Addition : Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

-

Reagent Addition : Add the this compound to the stirring mixture.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to days depending on the substrate.

-

Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired nitrocyclopropane (B1651597) derivative.

Caption: Experimental workflow for nitrocyclopropane synthesis.

Protocol 3: Manganese(III)-Promoted Free-Radical Addition to Olefins

This compound can participate in free-radical chain addition reactions with olefins, promoted by Manganese(III) acetate. This reaction is a powerful tool for forming carbon-carbon bonds.

Logical Relationship: This process involves the in-situ generation of a bromomalonyl radical via oxidation by Mn(III). This radical then adds to an olefin, creating a new carbon-centered radical, which is subsequently trapped to form the final product.

General Procedure Outline:

-

Setup : A reaction vessel is charged with the olefin substrate, this compound, and Manganese(III) acetate (typically in excess).

-

Solvent : A suitable solvent, often acetic acid, is used.

-

Reaction : The mixture is heated (e.g., reflux) to initiate the radical reaction.

-

Workup : After completion, the reaction is cooled, and the manganese salts are removed, typically through an aqueous workup and extraction.

-

Purification : The final product is purified by chromatography or distillation.

Caption: Logical pathway of Mn(III)-promoted radical addition.

References

Dimethyl bromomalonate structural formula and IUPAC name

An In-Depth Technical Guide to Dimethyl Bromomalonate

Introduction

This compound is a halogenated diester that serves as a versatile reagent in organic synthesis. Its utility stems from the presence of a reactive bromine atom and an acidic alpha-proton, making it a valuable building block for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Structural Formula and IUPAC Name

The chemical structure and nomenclature of this compound are fundamental to its identity in chemical literature and databases.

-

Structural Formula: BrCH(COOCH₃)₂

-

IUPAC Name: dimethyl 2-bromopropanedioate[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₇BrO₄[1] |

| Molecular Weight | 211.01 g/mol |

| CAS Number | 868-26-8 |

| Appearance | Liquid |

| Boiling Point | 105-108 °C at 11 mmHg |

| Density | 1.601 g/mL at 25 °C |

| Refractive Index | n20/D 1.460 |

| ¹H NMR | Spectral data available[1][2] |

| ¹³C NMR | Spectral data available[1] |

| IR Spectrum | Spectral data available[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of dimethyl malonate. The following protocol is a representative procedure adapted from the synthesis of analogous dialkyl bromomalonates.

Materials:

-

Dimethyl malonate

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium carbonate solution (5%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, dissolve dimethyl malonate in carbon tetrachloride.

-

Carefully add bromine dropwise to the stirred solution. The reaction can be initiated by gentle warming or photo-irradiation if necessary.

-

The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and wash it sequentially with water and a 5% sodium carbonate solution to remove any unreacted bromine and hydrogen bromide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Representative Reaction: Synthesis of Nitrocyclopropanes

This compound is a key reagent in the organocatalyzed Michael addition-initiated ring-closure reaction with nitroalkenes to form synthetically valuable nitrocyclopropanes.

Materials:

-

This compound

-

A substituted nitrostyrene (B7858105)

-

An organocatalyst (e.g., a chiral amine)

-

An appropriate solvent (e.g., toluene)

Procedure:

-

To a solution of the nitrostyrene in the solvent, add the organocatalyst.

-

Add this compound to the mixture.

-

Stir the reaction at the appropriate temperature (this can range from ambient to elevated temperatures depending on the specific substrates and catalyst) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched and worked up by extraction.

-

The crude product is then purified by column chromatography to isolate the desired nitrocyclopropane (B1651597) derivative.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the synthetic pathway for the preparation of this compound from dimethyl malonate.

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide to Dimethyl Bromomalonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl bromomalonate is a valuable reagent in organic synthesis, prized for its versatility as a building block in the construction of complex molecular architectures. Its bifunctional nature, possessing both an electrophilic bromine atom and two electron-withdrawing ester groups activating the alpha-carbon, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physical and Chemical Properties

This compound is a combustible, corrosive liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₇BrO₄ | |

| Molecular Weight | 211.01 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 105-108 °C at 11 mmHg | [1][2] |

| Density | 1.601 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.460 | [1][2] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |

| Solubility | Soluble in typical organic solvents. | |

| Melting Point | Data not available. For comparison, the analogous diethyl bromomalonate has a melting point of -55 to -58 °C. |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the alpha-proton (-CHBr). The chemical shift of the alpha-proton will be downfield due to the deshielding effects of the adjacent bromine and two carbonyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons, the alpha-carbon bearing the bromine, and the methoxy carbons. The carbonyl carbons will appear significantly downfield. |

| IR Spectroscopy | The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups. The C-Br stretching frequency will also be present. |

Synthesis and Purification

This compound is typically synthesized by the bromination of dimethyl malonate. The following protocol is adapted from a reliable procedure for the synthesis of diethyl bromomalonate and can be applied with appropriate stoichiometric adjustments.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl malonate

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser with a gas outlet to a trap

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

In the three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place dimethyl malonate and carbon tetrachloride.

-

From the dropping funnel, add bromine dropwise to the stirred solution. The addition rate should be controlled to maintain a gentle reflux. The reaction can be initiated with gentle warming if necessary.

-

After the addition is complete, reflux the mixture until the evolution of hydrogen bromide gas ceases (this can be monitored by passing the evolved gas through a moist pH indicator paper).

-

Cool the reaction mixture to room temperature and wash it sequentially with water and 5% sodium carbonate solution in a separatory funnel to remove any unreacted bromine and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.[4][5] Collect the fraction boiling at the appropriate temperature and pressure.[1][2]

Figure 1: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile intermediate in a variety of synthetic transformations, including Michael additions and radical reactions.

Organocatalyzed Michael Addition for the Synthesis of Nitrocyclopropanes

This compound is a key substrate in the organocatalyzed Michael addition to nitroalkenes, leading to the formation of synthetically useful nitrocyclopropanes.[1] This reaction often proceeds with high diastereo- and enantioselectivity when a suitable chiral organocatalyst is employed.

This protocol is a general representation based on literature procedures.[6]

Materials:

-

β-Nitrostyrene

-

This compound

-

Chiral organocatalyst (e.g., a quinine-derived thiourea (B124793) or a diarylprolinol silyl (B83357) ether)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., diisopropylethylamine, DABCO) for the subsequent cyclization step

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of β-nitrostyrene and the chiral organocatalyst in the anhydrous solvent at the desired temperature (e.g., room temperature or below), add this compound.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Upon completion of the Michael addition, add the base to promote the intramolecular nucleophilic substitution, leading to the cyclopropane (B1198618) ring formation.

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting nitrocyclopropane (B1651597) derivative by silica gel column chromatography.

References

- 1. This compound technical grade, 90 868-26-8 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent advances in manganese(iii) acetate mediated organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Navigating the Risks: A Technical Guide to the Safe Handling of Dimethyl Bromomalonate

For Researchers, Scientists, and Drug Development Professionals

Dimethyl bromomalonate is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry, for the introduction of a malonate group. However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols. This technical guide provides an in-depth overview of the safety data for this compound, offering clear handling precautions to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also associated with respiratory irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the signal word "Danger".[2][3]

GHS Hazard Statements:

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrO₄ | [2] |

| Molecular Weight | 211.01 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 105-108 °C at 11 mmHg | |

| Density | 1.601 g/mL at 25 °C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Refractive Index | n20/D 1.460 |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against the hazards of this compound.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., elbow-length PVC gloves) and a PVC apron.[4] Protective overalls should also be worn.[4]

-

Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[1][5] If there is a risk of overexposure, an approved respirator with a suitable filter (e.g., Type A-P) should be used.[4]

Engineering Controls

-

Ventilation: Local exhaust ventilation is generally required to control vapor levels.[4]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

Handling Procedures

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from acquisition to disposal.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1]

-

Keep containers tightly closed and upright to prevent leakage.[1][3]

-

Store in the original container.[4] Glass containers are suitable.[4] Avoid using aluminum or galvanized containers.[4]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following diagram outlines the initial response to different types of exposure.

-

General Advice: In all cases of exposure, show the safety data sheet to the attending medical professional.[1][3] Immediate medical attention is required.[1][5]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[1][5] Remove all contaminated clothing and shoes immediately.[3]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][3][5]

-

Inhalation: Move the victim to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3]

-

Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3]

Spill and Leak Procedures

-

Minor Spills: Clean up spills immediately.[4] Avoid breathing vapors and contact with skin and eyes.[4] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[1][5]

-

Major Spills: Evacuate personnel from the area and move upwind.[4] Alert emergency responders and inform them of the location and nature of the hazard.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[4][5]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[1][4][5]

-

Fire-Fighting Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[4][5]

Disposal Considerations

-

Dispose of this compound and its containers as hazardous waste.[4]

-

All waste disposal must be conducted in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains.[4]

Toxicological Information

While comprehensive toxicological data is not available, this compound is known to be destructive to the tissues of the mucous membranes and upper respiratory tract. Repeated or prolonged exposure can cause skin irritation, leading to redness, swelling, and scaling.[4] Inhalation may cause lung edema.[4]

Conclusion

This compound is a potent chemical that demands respect and careful handling. By implementing the engineering controls, personal protective equipment, and procedural safeguards outlined in this guide, researchers and scientists can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount when working with such hazardous materials, ensuring a secure environment for groundbreaking scientific advancement.

References

A Technical Guide to the Solubility of Dimethyl Bromomalonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl bromomalonate in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on qualitative solubility principles, supported by general chemical knowledge, and provides detailed experimental protocols for determining solubility in a laboratory setting.

Core Concepts in Solubility

The solubility of a compound like this compound, a halogenated ester, is primarily governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another. This compound possesses both polar (ester and carbon-bromine bonds) and nonpolar (alkyl groups) characteristics, which dictates its solubility profile. Generally, haloalkanes and esters exhibit good solubility in a wide range of organic solvents.[1][2][3][4][5]

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not widely available in scientific literature, its structural features allow for predictable solubility behavior. The following table summarizes the expected qualitative solubility of this compound in various classes of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The polar hydroxyl group of alcohols can interact with the polar ester groups of this compound, while the alkyl chains are compatible. The related compound, dimethyl malonate, is miscible with alcohol.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers are good solvents for a wide range of organic compounds, including those with moderate polarity like this compound. The related compound, dimethyl malonate, is miscible with diethyl ether.[6] |

| Esters | Ethyl acetate (B1210297) | Miscible | As an ester itself, this compound is expected to be fully miscible with other simple esters like ethyl acetate due to their similar structures and intermolecular forces. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Miscible | The presence of the bromine atom in this compound makes it structurally similar to halogenated solvents, leading to favorable dipole-dipole interactions and good solubility. The related compound, diethyl bromomalonate, is reported to be soluble in chloroform.[7] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of these solvents can interact favorably with the alkyl portions of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | Ketones are versatile polar aprotic solvents that can effectively solvate this compound through dipole-dipole interactions with the ester groups. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have strong dipoles and are capable of dissolving a wide variety of organic compounds. |

| Nonpolar Solvents | Hexanes, Heptane | Sparingly Soluble | While the related diethyl bromomalonate shows some solubility in hexanes[7], the polarity of the ester groups in this compound may limit its solubility in highly nonpolar solvents. |

| Water | Insoluble | This compound is expected to be essentially immiscible with water.[8] The nonpolar alkyl groups and the bromine atom outweigh the polarity of the ester groups, preventing significant interaction with the highly polar, hydrogen-bonded network of water. The related compound, diethyl bromomalonate, is also reported to not mix well with water.[7] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for both qualitative and quantitative determination.

I. Qualitative Solubility Test

This method provides a rapid assessment of a compound's solubility in a given solvent.

Materials:

-

This compound

-

A selection of test solvents

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes or graduated cylinders

-

Balance

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble/Miscible: A clear, homogeneous solution is formed with no visible solid particles or liquid layers.

-

Partially Soluble: A portion of the compound dissolves, but some remains undissolved.

-

Insoluble/Immiscible: The compound does not dissolve, and two distinct phases (solid-liquid or liquid-liquid) are observed.

-

-

Record the observations for each solvent tested.

II. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC with a standard curve).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of a compound.

Caption: Workflow for determining qualitative and quantitative solubility.

Conclusion

This compound is a versatile reagent in organic synthesis. While precise, publicly available quantitative solubility data is limited, its chemical structure as a halogenated ester suggests good solubility in a broad array of common organic solvents and poor solubility in water. For applications requiring exact solubility values, the experimental protocols provided in this guide offer robust methods for their determination. Researchers and drug development professionals are encouraged to perform their own solubility tests as needed for their specific applications and solvent systems.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. quora.com [quora.com]

- 6. Dimethyl malonate 0.98 Dimethyl propanedioate [sigmaaldrich.com]

- 7. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]

- 8. Buy this compound | 868-26-8 [smolecule.com]

Reactivity of dimethyl bromomalonate with nucleophiles

An In-depth Technical Guide on the Reactivity of Dimethyl Bromomalonate with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile and reactive reagent in modern organic synthesis. Its structure, featuring a labile bromine atom positioned on a carbon flanked by two electron-withdrawing methoxycarbonyl groups, renders it a potent electrophile for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with several key classes of nucleophiles, including carbon, nitrogen, and sulfur-based species. The document details the principal reaction mechanisms, summarizes available quantitative data, and furnishes detailed experimental protocols for key transformations. This guide is intended to serve as a valuable resource for professionals in organic synthesis and drug development, enabling the strategic and effective application of this important synthetic building block.

Core Reactivity Principles

This compound's reactivity is dominated by its electrophilic nature at the α-carbon. The carbon-bromine bond is polarized, and the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. The adjacent methoxycarbonyl groups play a crucial role by stabilizing the transition state of the reaction.

The primary mechanism for the reaction of this compound with most nucleophiles is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, and simultaneously, the bromide ion departs.[1]

Beyond simple SN2 reactions, this compound can also participate in other transformations:

-

Michael-initiated Ring Closure: It can act as a Michael donor in organocatalyzed conjugate additions to α,β-unsaturated nitroalkenes, leading to the synthesis of functionalized nitrocyclopropanes.[2][3]

-

Free-Radical Addition: In the presence of a promoter like manganese(III), it can undergo free-radical chain addition reactions with olefins.

-

Nitrones Synthesis: It reacts readily with arylnitroso compounds to yield N-aryl-C,C-dimethoxycarbonylnitrones.[2]

Caption: General workflow for the SN2 reaction of a nucleophile with this compound.

Reactivity with Carbon Nucleophiles

The reaction of this compound with carbanions, particularly stabilized enolates, is a fundamental C-C bond-forming reaction. This is an extension of the classic malonic ester synthesis.

Malonate Enolates

Enolates generated from active methylene (B1212753) compounds (like dimethyl malonate itself or other substituted malonates) are excellent nucleophiles for this reaction.[4][5] A strong base is required to deprotonate the α-carbon, creating the nucleophilic enolate.[5] A significant side reaction can be dialkylation, where the mono-substituted product is deprotonated and reacts again.[5] This can often be minimized by controlling the stoichiometry.[5]

Organometallic Reagents

Zinc-mediated reactions have been shown to be effective. The addition of diethyl bromomalonate to alkynes, mediated by zinc, can be used to synthesize vinyl malonates, which are precursors to polysubstituted pyranones and other complex derivatives.[6]

Quantitative Data: Reactions with Carbon Nucleophiles

| Nucleophile Source | Electrophile | Product Type | Yield (%) | Reference |

| Diethyl Alkylmalonate Anion | Chlorobenzene-Iron Complex | Diethyl Alkyl(phenyl)malonate | >50 | [7] |

| Diethyl Malonate | Benzyl Chloride | Diethyl Benzylmalonate | 51–57 | [8] |

| Diethyl Bromomalonate | Aromatic/Aliphatic Alkynes | Vinyl Malonates / Pyranones | N/A | [6] |

Reactivity with Nitrogen Nucleophiles

Nitrogen-containing compounds, particularly primary and secondary amines, are effective nucleophiles that react with this compound to form N-substituted malonate derivatives. These products are valuable intermediates in the synthesis of amino acids and heterocyclic compounds.

The reaction of aryl-1,2-diamines with diethyl bromomalonate has been shown to proceed efficiently under vacuum, leading to the formation of diethyl 2-(2-aminophenylamino)malonate, which can then undergo oxidative aromatization.[9]

Quantitative Data: Reactions with Nitrogen Nucleophiles

| Nucleophile | Electrophile | Conditions | Product | Yield (%) | Reference |

| Aryl-1,2-diamine | Diethyl Bromomalonate | Stirred under vacuum, 6-8 h | Diethyl 2-(2-aminophenylamino)malonate derivative | High | [9] |

| Primary Amines | Diethyl Ethoxymethylenemalonate | Microwave, 150 °C, 30 min | Diethyl 2-((aryl(alkyl)amino)methylene)malonates | ~80 | [10] |

Note: The second entry uses a different electrophile but illustrates a common reaction of malonate derivatives with amines.

Reactivity with Sulfur Nucleophiles

Thiols (R-SH) are potent nucleophiles and are expected to react readily with this compound via an SN2 mechanism to form S-substituted malonate derivatives (thioethers). The high nucleophilicity of the thiolate anion (RS⁻), formed under basic conditions, facilitates this reaction. Thiol-based nucleophiles are known to be highly effective in SN2 reactions, often more so than their oxygen counterparts under similar conditions.[11][12] This reaction provides a direct route to compounds containing a thioether linkage attached to a malonate framework, which are useful in various synthetic applications.

Caption: Logical relationships of this compound reactivity with various nucleophiles.

Other Key Reactions

Organocatalyzed Michael Addition to Nitroalkenes

A significant application of this compound is in the organocatalyzed enantioselective synthesis of nitrocyclopropanes.[2] In this reaction, a chiral catalyst deprotonates the this compound, which then acts as a nucleophile in a Michael addition to a nitroalkene. This is followed by an intramolecular SN2 reaction, where the newly formed nitronate anion displaces the bromide to form the cyclopropane (B1198618) ring.

Caption: Experimental workflow for Michael-initiated ring-closure to form nitrocyclopropanes.

Detailed Experimental Protocols

Protocol 1: General C-Alkylation of an Active Methylene Compound

This protocol is adapted from the synthesis of diethyl benzylmalonate and is representative of a typical C-alkylation reaction.[8]

-

Preparation of Base: In a 3-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium methoxide (B1231860) in anhydrous methanol (B129727). Carefully add sodium metal (1.0 eq) in small pieces to anhydrous methanol under an inert atmosphere (e.g., nitrogen). Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of Enolate: Cool the sodium methoxide solution. Add the active methylene nucleophile (e.g., dimethyl malonate, 1.05 eq) dropwise to the solution with stirring.

-

Alkylation: To the resulting enolate solution, add this compound (1.0 eq) dropwise over 1-2 hours. The reaction may be exothermic; maintain the temperature as needed with a cooling bath.

-

Reaction: After the addition is complete, heat the mixture to reflux with stirring. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reaction with an Aryl Diamine

This protocol is adapted from the reaction of diethyl bromomalonate with aryl-1,2-diamines.[9]

-

Reaction Setup: In a round-bottom flask, combine the aryl-1,2-diamine (1.0 eq) and this compound (1.0 eq).

-

Reaction: Stir the mixture under a gentle vacuum at room temperature for 6-8 hours. Monitor the completion of the reaction by TLC.

-

Aromatization: Upon completion, release the vacuum to the open air to facilitate aerial oxidative aromatization of the intermediate.

-

Purification: Purify the resulting solid mass directly by column chromatography over silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to isolate the final product.

Protocol 3: Synthesis of Nitrocyclopropanes via Michael-Initiated Ring-Closure

This is a generalized protocol based on reported organocatalyzed methods.[2]

-

Reaction Setup: To a vial, add the α,β-unsaturated nitroalkene (1.0 eq), this compound (1.2 eq), and the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 eq) in a suitable solvent (e.g., toluene (B28343) or CH₂Cl₂).

-

Reaction: Stir the mixture at the specified temperature (e.g., room temperature). The reaction progress can be monitored by TLC or ¹H NMR.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to afford the enantiomerically enriched nitrocyclopropane product.

Conclusion

This compound is a powerful and versatile electrophile in organic synthesis. Its reactivity, primarily governed by the SN2 mechanism, allows for the straightforward formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. Furthermore, its participation in more complex transformations, such as organocatalyzed cascade reactions to form cyclopropanes, highlights its utility in constructing molecular complexity. The protocols and data summarized in this guide demonstrate the broad applicability of this compound, making it an indispensable tool for researchers in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials.

References

- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. 溴丙二酸二甲酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Zinc-mediated addition of diethyl bromomalonate to alkynes for the cascade reaction towards polysubstituted pyranones and tetracarbonyl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. library2.smu.ca [library2.smu.ca]

- 8. benchchem.com [benchchem.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. mdpi.com [mdpi.com]

- 11. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dual Reactivity of Dimethyl Bromomalonate: A Technical Guide to its Alkylation Mechanisms

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of dimethyl bromomalonate in alkylation reactions. This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a malonate moiety onto a variety of substrates. Its reactivity is characterized by two principal mechanistic pathways: a classic polar, ionic mechanism and a free-radical pathway. Understanding these mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic strategies in pharmaceutical and materials science research.

This guide details the fundamental principles of these reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action

This compound's utility in alkylation stems from its dual reactivity, participating in both nucleophilic substitution and radical addition reactions.

The Polar (Ionic) Mechanism: SN2 Alkylation

In the presence of a base, molecules with active methylene (B1212753) hydrogens, such as other malonic esters or beta-ketoesters, can be deprotonated to form a resonance-stabilized enolate anion.[1][2] This potent carbon nucleophile readily attacks the electrophilic carbon of a substrate like an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The reaction proceeds with inversion of stereochemistry at the electrophilic carbon.[3]

Conversely, this compound itself can serve as the electrophile. Nucleophiles, such as the enolate derived from a ketone, can attack the carbon atom bearing the bromine, displacing the bromide ion.[1][4]

The key steps in the SN2 alkylation of an enolate are:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from a carbonyl compound to generate a nucleophilic enolate.[1][4]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide (or this compound) in an SN2 fashion.[3][5]

-

C-C Bond Formation: A new carbon-carbon bond is formed, resulting in the α-alkylation of the carbonyl compound.[3]

The Free-Radical Mechanism

This compound can also participate in free-radical addition reactions, particularly with olefins. This pathway is often initiated by a radical initiator, with manganese(III) acetate (B1210297) being a commonly employed reagent. The mechanism involves the generation of a bromomalonyl radical, which then adds to the double bond of an olefin.

A notable application of this is the manganese(III)-promoted free-radical addition to olefins. The proposed mechanism proceeds as follows:

-

Radical Generation: Manganese(III) acetate abstracts a hydrogen atom from this compound to form a manganese(II) species and a bromomalonyl radical.

-

Radical Addition: The electrophilic radical adds to the olefin, forming a new carbon-carbon bond and generating a new radical intermediate.

-

Oxidation and Cyclization/Termination: The resulting radical can be oxidized by another equivalent of manganese(III) to a carbocation, which can then undergo further reactions, or it can abstract a hydrogen atom to terminate the chain. In some cases, intramolecular cyclization can occur.

Quantitative Data Summary

The efficiency of alkylation reactions involving this compound is highly dependent on the reaction conditions and the substrates employed. Below are tables summarizing quantitative data from representative studies.

Enantioselective Synthesis of Nitrocyclopropanes

The organocatalytic conjugate addition of this compound to nitroalkenes, followed by intramolecular cyclopropanation, yields valuable nitrocyclopropanes. The choice of catalyst is critical for achieving high enantioselectivity.[6][7][8]

| Entry | Nitroalkene (Ar) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | C6H5 | 6'-Demethyl quinine (B1679958) | 85 | >99:1 | 95 |

| 2 | 4-ClC6H4 | 6'-Demethyl quinine | 88 | >99:1 | 96 |

| 3 | 4-MeOC6H4 | 6'-Demethyl quinine | 82 | >99:1 | 94 |

| 4 | 2-Naphthyl | 6'-Demethyl quinine | 80 | >99:1 | 92 |

| 5 | 2-Thienyl | 6'-Demethyl quinine | 78 | >99:1 | 90 |

Data synthesized from multiple sources.[6][7][8]

Enantioselective Phase-Transfer Catalytic Alkylation

Phase-transfer catalysis (PTC) is a powerful method for the enantioselective alkylation of malonate esters. The structure of the phase-transfer catalyst significantly influences both the chemical yield and the enantioselectivity.[9][10][11]

| Entry | Alkyl Halide (RX) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 96 | 56 |

| 2 | p-Chlorobenzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 99 | 93 |

| 3 | p-Methylbenzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 95 | 85 |

| 4 | Allyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 88 | 78 |

Data is representative of typical results in the field.[9][10][11]

Experimental Protocols

The following are representative experimental protocols for alkylation reactions involving malonate esters. These can be adapted for use with this compound.

General Procedure for Mono-alkylation of a Malonate Ester

This protocol describes a general method for the selective mono-alkylation of a malonate ester.[2][12]

Materials:

-

Dimethyl malonate (1.0 eq)

-

Anhydrous methanol (B129727)

-

Sodium metal (1.0 eq)

-

Alkyl halide (e.g., 1-bromobutane) (1.0 eq)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Water

-

Saturated sodium chloride solution

Procedure:

-

Preparation of Sodium Methoxide (B1231860): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

-

Enolate Formation: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the malonate enolate.

-

Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of Nitrocyclopropanes via Organocatalytic Michael Addition

This protocol outlines the synthesis of nitrocyclopropanes from this compound and a nitroalkene using an organocatalyst.[6][13]

Materials:

-

Nitroalkene (1.0 eq)

-

This compound (1.2 eq)

-

6'-Demethyl quinine (0.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for cyclization)

-

Anhydrous N,N-Dimethylformamide (DMF) (for cyclization)

-

Ethyl acetate

-

Saturated ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Michael Addition: To a solution of the nitroalkene (1.0 eq) and 6'-demethyl quinine (0.1 eq) in anhydrous THF at -20 °C, add this compound (1.2 eq) dropwise. Stir the reaction mixture at this temperature until the starting nitroalkene is consumed (monitor by TLC).

-

Work-up of Michael Adduct: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Michael adduct can be purified by column chromatography.

-

Cyclization: Dissolve the purified Michael adduct in anhydrous DMF. Add DBU (1.1 eq) and stir the mixture at room temperature until the cyclization is complete (monitor by TLC).

-

Final Work-up and Purification: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired nitrocyclopropane.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, capable of participating in both ionic and free-radical alkylation reactions. The choice of reaction conditions, including the base, solvent, and initiator, is paramount in directing the reaction towards the desired mechanistic pathway and achieving high yields of the target product. The SN2 pathway via enolate formation is a cornerstone of carbon-carbon bond formation, while the manganese(III)-promoted radical addition offers an alternative route for the functionalization of olefins. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Highly enantioselective synthesis of nitrocyclopropanes via organocatalytic conjugate addition of bromomalonate to alpha,beta-unsaturated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - Organic Letters - Figshare [figshare.com]

- 8. Item - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - figshare - Figshare [figshare.com]

- 9. Enantioselective synthesis of α-halo-α-alkylmalonates via phase-transfer catalytic α-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Dimethyl Bromomalonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl bromomalonate has emerged as a cornerstone reagent in organic synthesis, prized for its versatility as a building block in constructing complex molecular architectures. Its unique combination of a reactive electrophilic bromine atom and two electron-withdrawing ester functionalities on a single carbon center makes it a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways to empower researchers in their synthetic endeavors.

Cyclopropanation Reactions: Synthesis of Functionalized Three-Membered Rings

The construction of cyclopropane (B1198618) rings is of significant interest in medicinal chemistry and materials science due to their unique conformational properties and reactivity. This compound serves as a key precursor for the synthesis of highly functionalized cyclopropanes, particularly nitrocyclopropanes, which are valuable synthetic intermediates.

Organocatalytic Enantioselective Synthesis of Nitrocyclopropanes

A prominent application of this compound is in the organocatalyzed Michael-initiated ring-closure (MIRC) reaction with nitroalkenes to produce chiral nitrocyclopropanes with high stereoselectivity.[1][2] This reaction typically proceeds via a conjugate addition of the malonate enolate to the nitroalkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

| Entry | Nitroalkene | Catalyst | Yield (%) | dr (trans:cis) | ee (%) |

| 1 | (E)-β-Nitrostyrene | 6'-Demethyl quinine (B1679958) | 85 | >99:1 | 95 |

| 2 | (E)-4-Chloro-β-nitrostyrene | 6'-Demethyl quinine | 82 | >99:1 | 96 |

| 3 | (E)-4-Methoxy-β-nitrostyrene | 6'-Demethyl quinine | 88 | >99:1 | 94 |

| 4 | (E)-2-Nitrovinylfuran | 6'-Demethyl quinine | 75 | >99:1 | 92 |

| 5 | (E)-β-Nitrostyrene | (S)-α,α-diphenylprolinol TMS ether | 88 | >30:1 | 92 |

Data compiled from multiple sources, including Xuan et al. (2009) and Wang et al. (2007).[1][3]

To a solution of (E)-β-nitrostyrene (0.25 mmol) and 6'-demethyl quinine (10 mol %) in anhydrous THF (1.0 mL) at -20 °C is added this compound (0.3 mmol). The reaction mixture is stirred at this temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in DMF (1.0 mL) and DBU (0.3 mmol) is added. The mixture is stirred at room temperature for an additional 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 10:1) to afford the desired nitrocyclopropane.[1]

References

- 1. Collection - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - Organic Letters - Figshare [figshare.com]

- 2. Highly enantioselective synthesis of nitrocyclopropanes via organocatalytic conjugate addition of bromomalonate to alpha,beta-unsaturated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

The Versatility of Dimethyl Bromomalonate as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl bromomalonate stands as a pivotal building block in the intricate world of pharmaceutical synthesis. Its inherent reactivity, stemming from the presence of a bromine atom alpha to two electron-withdrawing ester groups, renders it a versatile precursor for the construction of a diverse array of complex molecular architectures found in active pharmaceutical ingredients (APIs). This technical guide delves into the core utility of this compound and its close analogs in the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Core Reactions and Applications

This compound is primarily employed in carbon-carbon bond-forming reactions, serving as a key intermediate in the synthesis of various medicinal compounds. Its reactivity allows for participation in several critical transformations, including:

-

Nucleophilic Substitution Reactions: The bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities, a cornerstone of medicinal chemistry.

-

Alkylation and Acylation: The bromoalkyl group can be substituted to create new carbon-carbon bonds, enabling the synthesis of a wide range of substituted carboxylic acids and esters.

-

Michael Additions: As a Michael donor, it can be used to form new carbon-carbon bonds with α,β-unsaturated compounds.

-

Synthesis of Heterocyclic Compounds: It plays a crucial role in the construction of heterocyclic rings, which are essential components of many natural products and pharmaceuticals.[1]

-

Free-Radical Reactions: Under specific conditions, it can undergo free-radical chain addition reactions with olefins.

This guide will focus on its application in the synthesis of precursors for notable pharmaceuticals, including the endothelin receptor antagonist Bosentan , the antidepressant Vilazodone , and the class of central nervous system depressants known as barbiturates . While some syntheses may utilize the closely related diethyl bromomalonate or dimethyl chloromalonate, the underlying chemical principles and reactivity are analogous.

Synthesis of a Key Intermediate for Bosentan

A crucial step in the synthesis of Bosentan involves the preparation of dimethyl 2-(2-methoxyphenoxy)malonate. While the literature often cites the use of dimethyl 2-chloromalonate for this transformation, the reactivity of this compound is comparable.

Quantitative Data for Bosentan Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Materials | Guaiacol (B22219), Dimethyl 2-chloromalonate, Sodium Hydroxide (B78521), Toluene (B28343) | |

| Product | Dimethyl 2-(2-methoxyphenoxy)malonate | |

| Yield | 94% | |

| Reaction Temperature | 65°C to reflux | |

| Reaction Time | 3 hours |

Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

This protocol is adapted from the synthesis using dimethyl 2-chloromalonate.

Materials:

-

Guaiacol (200 g, 1.61 mol)

-

Toluene (1 L)

-

Sodium hydroxide (67.6 g, 1.692 mol)

-

Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)

Procedure:

-

Dissolve guaiacol (200 g) in toluene (1 L) in a suitable reaction vessel at room temperature.

-

Add sodium hydroxide (67.6 g) to the solution.

-

Heat the mixture to 65°C and then add dimethyl 2-chloromalonate (321.8 g) over a period of 30 minutes.

-

Increase the temperature to reflux and stir the reaction mixture for 3 hours.

-

After the reaction is complete, cool the mixture and concentrate it to yield the crude product.

-

The crude product can be purified by standard methods to yield dimethyl 2-(2-methoxyphenoxy)malonate (385 g, 94% yield).

Synthetic Pathway for Bosentan Intermediate

Caption: Synthesis of a key Bosentan intermediate.

Synthesis of a Precursor for Vilazodone

The synthesis of the antidepressant Vilazodone involves the reaction of diethyl bromomalonate with 5-bromosalicylaldehyde (B98134) as a key step in forming an important intermediate.

Quantitative Data for Vilazodone Intermediate Synthesis

| Parameter | Value |

| Starting Materials | 5-Bromosalicylaldehyde, Diethyl bromomalonate |

| Reaction Type | Etherification and Cyclization |

| Product | Intermediate for 5-(1-piperazinyl)benzofuran-2-carboxamide |

General Experimental Protocol: Synthesis of Vilazodone Intermediate

Materials:

-

5-Bromosalicylaldehyde

-

Diethyl bromomalonate

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetone (B3395972) or acetonitrile)

Procedure:

-

To a solution of 5-bromosalicylaldehyde in a suitable solvent, add a base.

-

Add diethyl bromomalonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or GC).

-

Upon completion, the reaction is worked up by standard procedures, which may include filtration, extraction, and purification by crystallization or chromatography to yield the benzofuran (B130515) intermediate.

Synthetic Pathway for Vilazodone Intermediate

Caption: Initial step in Vilazodone synthesis.

Synthesis of Barbituric Acid: A Precursor to Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized from barbituric acid. The synthesis of barbituric acid itself is a classic condensation reaction involving a malonic ester and urea (B33335).[2] While the example below uses diethyl malonate, this compound's corresponding ester, dimethyl malonate, can be used analogously after initial alkylation if substituted barbiturates are desired.

Quantitative Data for Barbituric Acid Synthesis

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, Urea, Sodium metal, Absolute Ethanol (B145695) | [3][4] |

| Product | Barbituric Acid | [3][4] |

| Yield | 72-78% | [4] |

| Reaction Temperature | 110°C (oil bath) | [3][4] |

| Reaction Time | 7 hours | [3][4] |

Experimental Protocol: Synthesis of Barbituric Acid

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Dry urea (30 g, 0.5 mol)

-

Hot water (50°C, 500 mL)

-

Concentrated hydrochloric acid (~45 mL)

Procedure:

-

In a 2 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium (11.5 g) in absolute ethanol (250 mL).[4] If the reaction becomes too vigorous, cool the flask.

-

To the resulting sodium ethoxide solution, add diethyl malonate (80 g).[4]

-

Separately, dissolve dry urea (30 g) in hot (approx. 70°C) absolute ethanol (250 mL) and add this to the flask.[4]

-

Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[3][4]

-

After reflux, add hot water (500 mL) to the reaction mixture to dissolve the solid.[4]

-

Carefully add concentrated hydrochloric acid while stirring until the solution is acidic to litmus (B1172312) paper (approximately 45 mL). This protonates the salt, precipitating the barbituric acid.

-

Filter the resulting clear solution while hot to remove any impurities.

-

Cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.

-

Collect the white crystalline product on a Büchner funnel, wash with cold water (50 mL), and dry in an oven at 100-110°C for 3-4 hours. The expected yield is 46-50 g (72-78%).[4]

Synthetic Pathway for Barbituric Acid

Caption: Synthesis of Barbituric Acid.

Conclusion

This compound and its analogs are undeniably powerful tools in the arsenal (B13267) of the medicinal chemist. Their versatility in a range of C-C bond-forming reactions allows for the efficient construction of complex molecular scaffolds that form the basis of numerous important pharmaceuticals. The detailed protocols and synthetic pathways provided in this guide highlight the practical application of these precursors and serve as a valuable resource for researchers and professionals in the field of drug development. Further exploration into the diverse reactivity of this compound will undoubtedly lead to the discovery and development of novel therapeutic agents.

References

An In-depth Technical Guide to the Fundamental Reaction Pathways Involving Dimethyl Bromomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl bromomalonate is a versatile and highly reactive reagent in organic synthesis, prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the fundamental reaction pathways of this compound, including its synthesis, nucleophilic substitution reactions, and cycloaddition pathways. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₅H₇BrO₄, is a halogenated diester that features a highly activated electrophilic carbon center. The presence of two electron-withdrawing methoxycarbonyl groups flanking the bromine-bearing carbon significantly enhances its reactivity towards nucleophiles. This inherent reactivity makes it an excellent substrate for a variety of synthetic transformations, including malonic ester-type syntheses, Michael additions, and the formation of cyclopropane (B1198618) derivatives. Its role as a precursor to a range of functionalized molecules underscores its importance in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₅H₇BrO₄ |

| Molecular Weight | 211.01 g/mol |

| CAS Number | 868-26-8 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 105-108 °C at 11 mmHg[1] |

| Density | 1.601 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.460[1] |

| ¹H NMR (CDCl₃) | δ 4.93 (s, 1H), 3.84 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 165.2, 68.9, 54.0 |

| IR (neat, cm⁻¹) | 2960, 1740 (C=O), 1250, 1150 |

Synthesis of this compound

This compound is typically synthesized by the electrophilic substitution of bromine on the α-carbon of dimethyl malonate. The following protocol is adapted from a well-established procedure for the synthesis of diethyl bromomalonate.[2]

Experimental Protocol: Bromination of Dimethyl Malonate

Materials:

-

Dimethyl malonate

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

5% Sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, place dimethyl malonate (1.0 mol) and carbon tetrachloride (150 mL).

-

From the dropping funnel, add bromine (1.05 mol) dropwise to the stirred solution. The reaction can be initiated by gentle warming with a light bulb if necessary.

-

Maintain a gentle reflux by controlling the rate of bromine addition.

-

After the addition is complete, continue to reflux the mixture for approximately one hour, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and wash it five times with 50 mL portions of 5% sodium carbonate solution to remove any unreacted bromine and HBr.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.